molecular formula C12H16N4O B15291250 (1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol

(1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol

Cat. No.: B15291250
M. Wt: 232.28 g/mol
InChI Key: MGMPWPHZQIOSSX-UHFFFAOYSA-N
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Description

(1-Isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol is a pyrazole-derived compound featuring a pyrazine ring at the 3-position and an isobutyl group at the 1-position of the pyrazole core.

Properties

IUPAC Name

[1-(2-methylpropyl)-3-pyrazin-2-ylpyrazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O/c1-9(2)6-16-7-10(8-17)12(15-16)11-5-13-3-4-14-11/h3-5,7,9,17H,6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGMPWPHZQIOSSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(C(=N1)C2=NC=CN=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Substitution Reactions: The pyrazole ring is then subjected to substitution reactions to introduce the isobutyl and pyrazinyl groups. This can be achieved using appropriate alkyl halides and pyrazine derivatives in the presence of a base such as potassium carbonate.

    Reduction: The final step involves the reduction of the intermediate compound to form the methanol derivative. This can be done using reducing agents like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of (1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Reaction Mechanisms

The compound participates in reactions typical of pyrazole derivatives, including condensation, substitution, and oxidation. Key mechanisms include:

  • Condensation Reactions
    Pyrazoles can undergo condensation with carbonyl compounds (e.g., aldehydes, ketones) to form extended heterocyclic systems. This reactivity is driven by the electron-withdrawing nitrogen atoms in the ring, which activate the adjacent carbons for nucleophilic attack.

  • Substitution Reactions
    The hydroxymethyl group at position 4 may undergo nucleophilic substitution, while the pyrazole ring itself can participate in electrophilic aromatic substitution. The isobutyl and pyrazinyl substituents influence regioselectivity.

  • Oxidative Aromatization
    Pyrazoline intermediates formed during synthesis can undergo oxidative aromatization to yield fully conjugated pyrazoles. This step is critical in many synthetic routes and often involves catalysts like copper or palladium salts .

3.1. Functional Group Reactivity

  • Hydroxymethyl Group : Can participate in esterification, oxidation (to form ketones), or substitution reactions.

  • Pyrazole Ring : Susceptible to electrophilic substitution at positions adjacent to nitrogen atoms.

  • Pyrazinyl Substituent : The electron-deficient pyrazine ring may enhance the electron-withdrawing effect, influencing reactivity.

3.2. Reaction Conditions

Reaction TypeTypical ConditionsCatalysts/Reagents
Condensation with aldehydesRoom temperature, polar aprotic solventsAcid or base catalysis
Oxidative aromatizationHigh temperature (130°C), O₂ atmosphereNone (metal-free routes)
SubstitutionVaried (e.g., SN1/SN2 mechanisms)Lewis acids, nucleophiles

Limitations and Challenges

  • Regioselectivity : Substitution reactions on the pyrazole ring may face challenges due to competing sites.

  • Synthetic Complexity : Multi-step routes require precise control of reaction conditions (e.g., pH, temperature) to optimize yields .

  • Stability : The hydroxymethyl group may be prone to oxidation, necessitating protective measures during synthesis.

Scientific Research Applications

(1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The pyrazole and pyrazine rings can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and molecular properties of analogous compounds:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reference
(1-Isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol Isobutyl (1), Pyrazine (3), Methanol (4) Not Provided Not Provided Methanol, Pyrazine Target
(1-(2-Fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol 2-Fluoroethyl (1), Pyrazine (3), Methanol (4) C₁₀H₁₁FN₄O 222.22 Methanol, Fluoroethyl
2-(1-Isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetaldehyde Isobutyl (1), Trifluoromethyl (3), Acetaldehyde (4) C₁₀H₁₃F₃N₂O 234.22 Acetaldehyde, CF₃
(1-Phenyl-1H-pyrazol-4-yl)methanol Phenyl (1), Methanol (4) Not Provided Not Provided Methanol, Phenyl
[4-(1-Methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol Methyl (1), Pyrrolidine-methanol C₉H₁₅N₃O 181.24 Methanol, Pyrrolidine

Substituent Effects on Physicochemical Properties

  • Isobutyl vs. Fluoroethyl/Phenyl Groups: The isobutyl group in the target compound introduces significant steric bulk compared to the smaller 2-fluoroethyl group in or the planar phenyl group in . This bulk may reduce metabolic degradation but could hinder binding in biological targets.
  • Pyrazine vs. Trifluoromethyl/Phenyl Moieties :
    The pyrazine ring (electron-deficient aromatic system) in the target compound contrasts with the electron-withdrawing trifluoromethyl group in and the electron-rich phenyl group in . Pyrazine’s nitrogen atoms may facilitate hydrogen bonding or coordination with metal ions, whereas CF₃ groups improve lipophilicity and metabolic stability .

  • Methanol vs. In contrast, the acetaldehyde group in introduces a reactive aldehyde moiety, which may participate in condensation reactions or act as a metabolic liability.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The compound can be synthesized via cyclocondensation of hydrazine derivatives with β-keto esters or via functionalization of pre-formed pyrazole cores. A typical procedure involves refluxing precursors (e.g., pyrazine carboxaldehyde and isobutyl hydrazine) in ethanol with KOH as a base, followed by acidification and purification via recrystallization or column chromatography . Optimization includes adjusting solvent polarity (e.g., ethanol vs. dioxane), reaction time (monitored by TLC), and stoichiometric ratios of reagents.

Q. How is structural characterization of this compound performed, and what spectroscopic markers are critical for confirmation?

  • Methodology : Key techniques include:

  • ¹H/¹³C NMR : Peaks for the pyrazole C-H (~δ 7.5–8.5 ppm), pyrazine protons (δ 8.5–9.5 ppm), and the methanol -OH (δ 1.5–2.5 ppm, exchangeable) .
  • IR Spectroscopy : Stretching vibrations for O-H (~3200–3400 cm⁻¹) and C=N (~1600 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks matching the molecular formula (C₁₁H₁₄N₄O) and fragmentation patterns .

Q. What biological activities are associated with pyrazole derivatives, and how can initial bioactivity screens be designed for this compound?

  • Methodology : Pyrazole derivatives exhibit antimicrobial, anticancer, and anti-inflammatory properties. For screening:

  • In vitro assays : Use MIC (Minimum Inhibitory Concentration) tests against bacterial/fungal strains or MTT assays on cancer cell lines (e.g., P19 embryonic cells) at concentrations ranging from 1 µM to 100 µM .
  • Molecular docking : Target enzymes like GSK-3β or COX-2 to predict binding affinities .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular dynamics) elucidate structure-property relationships for this compound?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution .
  • Molecular Dynamics : Simulate interactions with lipid bilayers or protein active sites to assess pharmacokinetic behavior .
  • SHELX software : Refine X-ray crystallographic data to resolve bond lengths/angles and confirm stereochemistry .

Q. What strategies resolve contradictions in spectroscopic or bioactivity data across studies?

  • Methodology :

  • Cross-validation : Compare NMR/IR data with computational predictions (e.g., ChemDraw simulations) .
  • Dose-response studies : Replicate bioassays under standardized conditions (pH, temperature) to isolate variable effects .
  • Meta-analysis : Aggregate data from structurally analogous compounds (e.g., thiophene or fluorinated pyrazoles) to identify trends .

Q. How can synthetic pathways be modified to introduce functional groups (e.g., fluorine, methyl) for SAR studies?

  • Methodology :

  • Protecting groups : Use tert-butyldimethylsilyl (TBDMS) to protect the methanol -OH during alkylation or fluorination .
  • Cross-coupling : Employ Suzuki-Miyaura reactions to attach aryl/heteroaryl groups at the pyrazine or pyrazole positions .

Q. What are the challenges in crystallizing this compound, and how can X-ray diffraction parameters be optimized?

  • Methodology :

  • Solvent screening : Test polar aprotic solvents (DMSO, DMF) for slow evaporation.
  • Cryocooling : Use liquid nitrogen to stabilize crystals during data collection .
  • SHELXL refinement : Apply TWIN/BASF commands to correct for twinning or disorder .

Q. How do reaction mechanisms differ when synthesizing analogs with substituents at the pyrazole 1- and 3-positions?

  • Methodology :

  • Kinetic studies : Monitor intermediates via LC-MS to compare pathways for isobutyl vs. cyclopropylmethyl groups .
  • Isotope labeling : Use ¹⁵N-labeled hydrazine to trace nitrogen incorporation in the pyrazole ring .

Methodological Notes

  • Data Validation : Always cross-reference spectroscopic data with computational models (e.g., Gaussian NMR predictions) .
  • Bioassay Design : Include positive controls (e.g., cisplatin for cytotoxicity) and validate results across ≥3 replicates .
  • Synthetic Reproducibility : Document solvent purity, catalyst lot numbers, and humidity levels to minimize batch variability .

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